Home > Products > Screening Compounds P111099 > rac Darifenacin-d4
rac Darifenacin-d4 - 1189701-43-6

rac Darifenacin-d4

Catalog Number: EVT-1440603
CAS Number: 1189701-43-6
Molecular Formula: C28H30N2O2
Molecular Weight: 430.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rac Darifenacin-d4 is a deuterated form of Darifenacin, a selective M3 muscarinic receptor antagonist. It serves primarily as an internal standard in LC-MS/MS methods for quantifying Darifenacin in biological samples, especially during bioequivalence and pharmacokinetic studies []. The four deuterium atoms replace hydrogen atoms in the molecule, increasing its mass while maintaining similar chemical behavior to Darifenacin. This mass difference allows for differentiation and accurate quantification of Darifenacin in the presence of its metabolites and other compounds.

Darifenacin

  • Compound Description: Darifenacin is a medication used to treat overactive bladder (OAB). It functions as a potent and competitive M3 selective receptor antagonist, exhibiting low selectivity for other muscarinic receptor subtypes. [, ] It helps control bladder muscles and reduce symptoms like frequent urination and urgency. []
  • Relevance: Darifenacin is the parent compound of rac Darifenacin-d4. Rac Darifenacin-d4 is a deuterated form of darifenacin, meaning it has deuterium atoms (heavy hydrogen) replacing some of the hydrogen atoms in its structure. This isotopic substitution does not significantly alter the chemical properties of the compound but can be useful for analytical purposes, such as in pharmacokinetic studies. []

Efavirenz

  • Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used as part of combination therapy for HIV infection. It works by inhibiting the reverse transcriptase enzyme, which is essential for HIV replication. [] Efavirenz is primarily metabolized by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4, into inactive oxidized metabolites. These metabolites then undergo conjugation, primarily by UDP-glucuronosyltransferases (UGTs), to form glucuronide conjugates. []
  • Relevance: While not directly structurally related, efavirenz is linked to rac Darifenacin-d4 through their shared metabolic pathway involving glucuronidation. Understanding the enzymes involved in efavirenz's metabolism, particularly UGT2B7, is crucial for assessing potential drug-drug interactions, as co-administered drugs might compete for the same metabolic enzymes. [] This relevance arises from the shared research focus on glucuronidation as a metabolic pathway, linking the study of rac Darifenacin-d4 with the metabolism of efavirenz.

Zidovudine

  • Compound Description: Zidovudine, also known as azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) used to treat HIV infection. Like efavirenz, it interferes with the HIV reverse transcriptase enzyme, hindering viral replication. [] Zidovudine is primarily metabolized by UGTs, specifically UGT2B7, into an inactive 5'-O-glucuronide metabolite. []
  • Relevance: Zidovudine is considered relevant due to its shared metabolic pathway with efavirenz. Both drugs are substrates for the enzyme UGT2B7, making them potential candidates for drug-drug interactions. [] The study highlights that efavirenz can inhibit the glucuronidation of zidovudine by UGT2B7, potentially leading to increased zidovudine levels in the body and an increased risk of side effects. This information is important for understanding potential metabolic interactions between these drugs when used in combination therapy for HIV.
Source

Rac Darifenacin-d4 can be synthesized through various chemical processes, often utilizing deuterated solvents and reagents to incorporate deuterium into the molecular structure. Its synthesis is vital for research purposes, particularly in understanding drug metabolism and pharmacodynamics.

Classification

Rac Darifenacin-d4 falls under the category of pharmaceutical compounds, specifically classified as a muscarinic antagonist. It is part of the broader class of drugs used to manage urinary incontinence and overactive bladder conditions.

Synthesis Analysis

Methods

The synthesis of Rac Darifenacin-d4 typically involves several steps that include:

  1. Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for further modification.
  2. Deuteration: The incorporation of deuterium is achieved through reactions involving deuterated solvents or reagents. This step is crucial for creating the deuterated form.
  3. Purification: Following synthesis, purification techniques such as chromatography are employed to isolate Rac Darifenacin-d4 from by-products and unreacted materials.

Technical Details

The synthetic route may involve key reactions such as amination, alkylation, and cyclization, which are common in the preparation of complex organic molecules. The use of advanced techniques like nuclear magnetic resonance spectroscopy and mass spectrometry is essential for confirming the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for Rac Darifenacin-d4 is C22H24D4N2O2S, indicating that it contains four deuterium atoms replacing hydrogen atoms in the original Darifenacin structure. The presence of these deuterium atoms can significantly influence the compound's behavior in biological systems.

Data

  • Molecular Weight: Approximately 392.58 g/mol.
  • Chemical Structure: The compound features a complex arrangement with multiple rings and functional groups characteristic of muscarinic antagonists.
Chemical Reactions Analysis

Reactions

Rac Darifenacin-d4 undergoes various chemical reactions typical for pharmaceutical compounds, including:

  1. Metabolic Reactions: As a drug, it may be subjected to enzymatic transformations in vivo, including oxidation and conjugation.
  2. Stability Studies: Understanding how Rac Darifenacin-d4 reacts under different pH levels and temperatures is crucial for its formulation and storage.

Technical Details

Kinetic studies may be conducted to evaluate the rate of these reactions, providing insights into the compound's stability and efficacy as a therapeutic agent.

Mechanism of Action

Process

Rac Darifenacin-d4 acts primarily as an antagonist at the M3 muscarinic receptors located in the bladder. By blocking these receptors, it inhibits bladder contractions, thereby reducing symptoms associated with overactive bladder.

Data

  • Binding Affinity: The binding affinity to M3 receptors can be quantified using radiolabeled ligands in competitive binding assays.
  • Efficacy: Studies demonstrate that Rac Darifenacin-d4 effectively reduces detrusor muscle contractions in animal models, supporting its therapeutic potential.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The deuterated form exhibits enhanced metabolic stability compared to its non-deuterated counterpart.
  • Reactivity: Shows typical reactivity patterns expected from muscarinic antagonists, including susceptibility to hydrolysis under acidic conditions.

Relevant data from physicochemical analyses include melting point determination and spectral data (NMR, IR) confirming structural integrity post-synthesis.

Applications

Scientific Uses

Rac Darifenacin-d4 serves several important roles in scientific research:

  1. Pharmacokinetic Studies: Its deuterated nature allows researchers to trace metabolic pathways and quantify drug levels in biological samples without interference from endogenous compounds.
  2. Drug Development: Utilized in preclinical studies to assess the efficacy and safety profiles of new formulations aimed at treating overactive bladder.
  3. Biomarker Research: Helps in identifying biomarkers associated with drug metabolism and response variability among different populations.
Introduction to rac-Darifenacin-d4

Structural and Isotopic Characterization of rac-Darifenacin-d4

The molecular architecture of rac-Darifenacin-d4 (chemical name: 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl-1,1,2,2-d4]-α,α-diphenyl-3-pyrrolidineacetamide) consists of a 2,2-diphenylacetamide core connected to a pyrrolidine moiety, which is further linked to a 2,3-dihydrobenzofuran group. The defining structural feature is the substitution of four hydrogen atoms with deuterium at the ethyl linker connecting the benzofuran and pyrrolidine rings, specifically at the -CH₂-CH₂- position, transforming it into -CD₂-CD₂- [2] [5]. This modification yields a molecular formula of C₂₈H₂₆D₄N₂O₂ and a molecular weight of 430.57 g/mol, creating a 4 Dalton mass increase compared to the unlabeled darifenacin (C₂₈H₃₀N₂O₂, MW: 426.56 g/mol) [1] [2].

  • Table 1: Structural and Physicochemical Properties of rac-Darifenacin-d4
    PropertySpecificationResearch Significance
    Molecular FormulaC₂₈H₂₆D₄N₂O₂Distinct mass signature for MS detection
    Molecular Weight430.57 g/mol~4 Da heavier than non-deuterated darifenacin
    Deuterium PositionEthyl linker (-CD₂-CD₂-) between benzofuran and pyrrolidineMaintains receptor binding affinity
    Purity Specifications>95% (HPLC) [2] [5]Ensures analytical accuracy in quantification
    IUPAC Name2,2-diphenyl-2-{1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl}acetamidePrecise chemical description
    Salt Form AvailabilityHydrobromide (HBr salt: C₂₈H₂₆D₄N₂O₂·HBr) [4]Enhanced solubility for analytical applications

The deuterium incorporation maintains the spatial dimensions and electronic properties nearly identical to the protiated molecule, ensuring comparable chromatographic behavior while providing distinct mass spectrometry differentiation. This compound typically presents as a neat solid or hydrobromide salt, with suppliers guaranteeing high chemical purity (>95% by HPLC) to ensure reliability in sensitive analytical applications [4] [5]. The isotopic purity, though less frequently specified, is presumed sufficient to avoid significant isotopic interference in mass spectrometric analyses.

Role of Deuterium Labeling in Pharmaceutical Research

Deuterium labeling serves multiple critical functions in pharmaceutical research, particularly in drug development and bioanalysis:

  • Mass Spectrometry Internal Standards: rac-Darifenacin-d4's primary application lies in its use as an internal standard for quantifying darifenacin concentrations in biological matrices (plasma, urine, tissues) via liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The near-identical chemical behavior ensures co-elution with the analyte during chromatographic separation, while the +4 Da mass shift enables distinct detection in selected reaction monitoring (SRM) transitions. This corrects for matrix effects, extraction efficiency variations, and instrument fluctuations, significantly improving analytical accuracy and precision [4] [5].

  • Metabolic Stability Assessment: While not directly demonstrated in the search results for rac-Darifenacin-d4, deuterium labeling generally exploits the kinetic isotope effect (KIE), where the stronger C-D bond (compared to C-H) resists enzymatic cleavage. This can potentially slow metabolism at specific sites, allowing researchers to identify metabolic soft spots and pathways. Though the ethyl linker in darifenacin isn't a primary metabolic site, deuterium substitution might subtly influence the oxidation kinetics of adjacent positions [2].

  • Tracing Drug Distribution and Fate: The distinct mass signature allows unambiguous tracking of darifenacin and its metabolites in complex in vitro and in vivo systems. This is crucial for conducting absorption, distribution, metabolism, and excretion (ADME) studies, especially when differentiating administered drug from endogenous compounds. Researchers can precisely quantify parent drug levels even in the presence of structurally similar metabolites, providing clearer pharmacokinetic profiles [4].

  • Table 2: Analytical Advantages of rac-Darifenacin-d4 Over Non-Deuterated Darifenacin
    Application ContextAdvantage Offered by rac-Darifenacin-d4Impact on Research Quality
    LC-MS/MS QuantificationEliminates ion suppression/enhancement artifacts via co-elutionEnhances accuracy (reduces bias), improves precision (reduces RSD%)
    Metabolic Stability AssaysPotential to probe isotope effects on specific metabolic pathwaysReveals enzymatic mechanisms, guides molecular design
    Pharmacokinetic ProfilingEnables differentiation from endogenous compounds & metabolitesYields cleaner, more reliable PK parameters (AUC, Cmax, t½)
    Cross-Study ComparabilityProvides universal reference standardFacilitates data comparison across labs and studies
    Sample Preparation RecoveryCorrects for losses during extraction and processingImproves robustness of bioanalytical methods

The use of rac-Darifenacin-d4 exemplifies best practices in modern bioanalysis, where deuterated internal standards are indispensable for meeting regulatory requirements for selectivity, accuracy, and precision in drug quantification, particularly during preclinical and clinical development stages [4] [5].

Comparative Analysis of Racemic vs. Enantiopure Darifenacin Derivatives

Darifenacin possesses a chiral center at the pyrrolidine ring carbon bearing the diphenylacetamide group. The therapeutic drug (marketed as Enablex® or Emselex®) is the single pharmacologically active (S)-enantiomer. rac-Darifenacin-d4, as implied by the "rac-" prefix, is the racemic mixture containing equal parts of both (R)- and (S)-enantiomers labeled with deuterium [3].

  • Receptor Binding and Pharmacological Activity: The (S)-enantiomer (enantiopure darifenacin) exhibits high affinity and selectivity for the human M₃ muscarinic receptor (Kᵢ = 0.76 nM), crucial for its therapeutic effect in overactive bladder by inhibiting bladder smooth muscle contraction. The (R)-enantiomer displays significantly lower affinity (typically orders of magnitude weaker). Consequently, the racemic mixture rac-Darifenacin-d4 possesses only half the molar potency of the enantiopure (S)-darifenacin-d4 concerning M₃ receptor antagonism [3] [6].

  • Analytical Equivalence Despite Stereochemical Difference: Crucially, for its primary application as an internal standard, the racemic nature of rac-Darifenacin-d4 does not impede its analytical utility. Both enantiomers co-elute chromatographically with their respective unlabeled enantiomers in standard reversed-phase LC methods unless chiral chromatography is employed. Therefore, rac-Darifenacin-d4 effectively serves as an internal standard for quantifying total (S)-darifenacin (the active drug) in biological samples. The deuterated (R)-enantiomer does not interfere with the detection or quantification of the pharmacologically relevant (S)-enantiomer due to their distinct mass signatures and chromatographic separation from the analyte in non-chiral methods [5].

  • Synthesis and Availability Considerations: Producing enantiopure deuterated (S)-darifenacin-d4 would require complex asymmetric synthesis or chiral separation techniques after deuteration, significantly increasing cost and complexity with minimal analytical benefit for most quantification purposes. The synthesis of the racemic mixture (rac-Darifenacin-d4) is more straightforward and cost-effective, making it the practical choice for widespread use as an internal standard [1] [2] [5].

  • Table 3: Comparison of rac-Darifenacin-d4 and Enantiopure (S)-Darifenacin
    Propertyrac-Darifenacin-d4 (Racemic Mixture)(S)-Darifenacin (Enantiopure Drug)Relevance for rac-Darifenacin-d4 Use
    Stereochemical Composition50% (R)-isomer, 50% (S)-isomer>99% (S)-isomerDefines receptor binding potency
    M₃ Receptor Affinity (Kᵢ)Reduced (reflects ~50% active isomer)High (0.76 nM) [5] [6]Irrelevant for analytical use as IS
    Therapeutic ActivityInactive (as a mixture for therapy)Active (reduces bladder contractions)Not applicable - not used therapeutically
    Function in ResearchMass Spectrometry Internal StandardActive pharmaceutical ingredient (API)Primary role defined
    Chromatographic Behavior vs Non-deuterated (S)-enantiomerCo-elutes as separate peaks (due to D-label)Identical retention to non-deut. (S)-enantiomerEnables specific detection
    Cost & Synthetic AccessibilityModerate (racemic synthesis)High (asymmetric synthesis/resolution required)Key reason for racemic form's prevalence as IS
  • Table 4: Commercial Availability of rac-Darifenacin-d4 (Representative Examples)
    SupplierCatalog NumberFormatPurity SpecificationMolecular Weight ListedSalt Form
    Santa Cruz Biotechnologysc-2198191 mg NeatRefer to CoA [1]430.57Neat (free base)
    LGC StandardsTRC-D193402-10MGNeat>95% (HPLC) [2]430.57Neat (free base)
    VeeprhoDVE00459In-stockNot specified430.59 (free base) + 80.91 (HBr) = 511.5Hydrobromide (HBr) [4]
    Bertin Bioreagent33701Not specifiedNot specifiedNot specifiedNot specified [5]

Properties

CAS Number

1189701-43-6

Product Name

rac Darifenacin-d4

IUPAC Name

2,2-diphenyl-2-[1-[1,1,2,2-tetradeuterio-2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]acetamide

Molecular Formula

C28H30N2O2

Molecular Weight

430.6 g/mol

InChI

InChI=1S/C28H30N2O2/c29-27(31)28(23-7-3-1-4-8-23,24-9-5-2-6-10-24)25-14-17-30(20-25)16-13-21-11-12-26-22(19-21)15-18-32-26/h1-12,19,25H,13-18,20H2,(H2,29,31)/i13D2,16D2

InChI Key

HXGBXQDTNZMWGS-MIMPEXOTSA-N

SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Synonyms

rac 1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl-d4]-α-α-diphenyl-3-_x000B_pyrrolidineacetamide; rac Enablex-d4; rac Emselex-d4;

Canonical SMILES

C1CN(CC1C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N)CCC4=CC5=C(C=C4)OCC5

Isomeric SMILES

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C([2H])([2H])N3CCC(C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.